3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9Cl2FO2 and a molecular weight of 299.12 g/mol . This compound is characterized by the presence of dichloro and fluorobenzyl groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 3-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Amines, thiols, DMF, K2CO3
Major Products:
Oxidation: 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzoic acid
Reduction: 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on cellular processes. It serves as a model compound to investigate the interactions between halogenated aromatic compounds and biological macromolecules .
Medicine: Its ability to modulate biological pathways makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can result in the inhibition or activation of key biological pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
- 3,5-Dichloro-4-fluorobenzaldehyde
- 3,5-Dichloro-4-methoxybenzaldehyde
- 3,5-Dichloro-4-hydroxybenzaldehyde
Comparison: Compared to its analogs, 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde exhibits unique reactivity due to the presence of the fluorobenzyl group . This group enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions and increases its lipophilicity, which can improve its biological activity and membrane permeability .
Properties
IUPAC Name |
3,5-dichloro-4-[(3-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-2-1-3-11(17)4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUBYJTHBQZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.